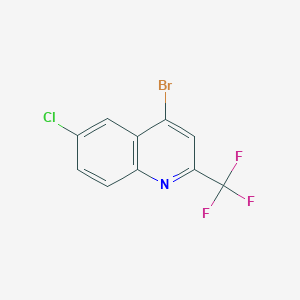

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4BrClF3N and a molecular weight of 310.50 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science .

Vorbereitungsmethoden

The synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.

Material Science: It is employed in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: This compound is used in the synthesis of pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:

4-Chloro-2-(trifluoromethyl)quinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

6-Bromo-2-chloro-3-(3-chloropropyl)quinoline: Contains an additional chloropropyl group, which may alter its chemical properties and applications.

4-Bromo-8-methyl-2-(trifluoromethyl)quinoline: The presence of a methyl group at the 8-position can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features and functional groups. Its molecular formula is C11H7ClF3N, with a molecular weight of 310.50 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

The presence of bromine, chlorine, and trifluoromethyl groups enhances the compound's reactivity and biological interaction potential. The trifluoromethyl group is noted for increasing lipophilicity and metabolic stability, which can positively influence pharmacokinetics and bioavailability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth through interference with DNA synthesis or enzyme activity.

- Antiviral Properties : There is evidence supporting the antiviral potential of quinoline derivatives against various viruses, including hepatitis C virus (HCV) and others . The mechanism often involves inhibition of viral polymerases or proteases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been tested for its ability to inhibit cell proliferation in various cancer models, showing promising results .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or viral replication. For example, it could bind to active sites of enzymes, thereby blocking their function.

- DNA Intercalation : Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related quinoline derivatives is useful. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)quinoline | Lacks bromine | Different reactivity profiles |

| 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline | Contains chloropropyl group | Alters chemical properties and applications |

| 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | Methyl group at 8-position | Influences electronic properties and reactivity |

This comparison highlights how the specific substitution pattern in this compound imparts distinct chemical and biological properties compared to other derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Study : A study assessed the efficacy of various quinoline derivatives against HCV NS5B polymerase. While specific data for this compound was not highlighted, related compounds showed significant inhibition rates (IC50 values < 50 μM) .

- Cytotoxicity Assay : In vitro tests on cancer cell lines indicated that compounds with similar structures exhibited IC50 values ranging from 1 μM to over 10 μM, suggesting potential for further development as anticancer agents .

- Enzyme Interaction Studies : Research demonstrated that quinolines could effectively inhibit enzymes critical for cellular metabolism, underscoring their therapeutic potential in treating diseases such as cancer and viral infections.

Eigenschaften

IUPAC Name |

4-bromo-6-chloro-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOMWBSPFAUEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615776 |

Source

|

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-32-6 |

Source

|

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.